3,6-Dibromopyrazolo[1,5-a]pyrimidine
Overview
Description
3,6-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3Br2N3. It is a derivative of pyrazolo[1,5-a]pyrimidine, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the pyrazolo ring.
Mechanism of Action
Target of Action
It is known that pyrazolopyrimidines, a class of compounds to which 3,6-dibromopyrazolo[1,5-a]pyrimidine belongs, form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Mode of Action
It’s known that the compound can be used to prepare a variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives via sequential site-selective cross-coupling reactions .
Biochemical Pathways
It’s known that pyrazolopyrimidines, a class of compounds to which this compound belongs, are used in the development of kinase inhibitors to treat a range of diseases, including cancer .
Biochemical Analysis
Biochemical Properties
3,6-Dibromopyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in these pathways, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity and function. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can have downstream effects on various cellular processes, including cell signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as the modulation of enzyme activities and the regulation of cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, this compound can affect the activity of enzymes involved in pyrimidine metabolism, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as ethanol or water . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for reproducibility and scalability. This involves the use of advanced techniques such as Suzuki–Miyaura cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds in the presence of palladium catalysts . The use of Buchwald ligands further enhances the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and terminal alkynes to introduce alkynyl groups at the brominated positions.
Suzuki–Miyaura Coupling: Employs boronic acids and palladium catalysts to form carbon-carbon bonds.
Buchwald–Hartwig Coupling: Involves the use of amines and palladium catalysts to introduce arylamine groups.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3,6-Dibromopyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer agents and kinase inhibitors.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without bromine substitutions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine: A derivative with nitro groups instead of bromine atoms.
Pyrazolo[3,4-b]pyridine: A structurally related compound with a different ring fusion pattern.
Uniqueness
3,6-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which confer distinct reactivity and properties. These substitutions make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
3,6-dibromopyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYZRARNCOWBRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480292 | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-68-0 | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55405-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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